4-Ethenyl-3-phenylsulfanyloxolan-2-one
Description
4-Ethenyl-3-phenylsulfanyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) core. Key structural features include a phenylsulfanyl (-SPh) group at the 3-position and an ethenyl (-CH₂CH₂) substituent at the 4-position. The phenylsulfanyl moiety introduces electron-donating and steric effects, while the ethenyl group may influence ring conformation and reactivity.
Properties
CAS No. |
54145-01-6 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-ethenyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H12O2S/c1-2-9-8-14-12(13)11(9)15-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |
InChI Key |
OLBCFPYMWDGTSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-phenylsulfanyloxolan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-phenylsulfanyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethenyl-3-phenylsulfanyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethenyl-3-phenylsulfanyloxolan-2-one involves its interaction with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogous γ-lactones and sulfur-substituted heterocycles (Table 1).
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 4-Ethenyl-3-phenylsulfanyloxolan-2-one | Oxolan-2-one | 3-phenylsulfanyl, 4-ethenyl | Thioether, lactone |
| 3-Phenyloxolan-2-one | Oxolan-2-one | 3-phenyl | Aromatic, lactone |
| 3-(Phenylsulfonyl)oxolan-2-one | Oxolan-2-one | 3-phenylsulfonyl | Sulfone, lactone |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl | Sulfone, triazole, ketone |
Key Observations :
- Sulfonyl groups, as seen in triazole derivatives (e.g., the compound in ), enhance electrophilicity and stability toward oxidation .
- Steric Hindrance : The 4-ethenyl group in the target compound may increase steric bulk compared to smaller substituents (e.g., methyl or hydrogen), affecting crystallization or interaction with biological targets.
- Synthetic Pathways: highlights sodium ethoxide-mediated thioether formation in triazole systems.
Physicochemical Properties
- Solubility: Sulfur-containing lactones like this compound are typically less polar than sulfonyl analogs, favoring solubility in organic solvents (e.g., ethanol, dichloromethane).
- Thermal Stability : Thioethers generally exhibit lower thermal stability than sulfones due to weaker C-S bonds. This may limit high-temperature applications compared to sulfonyl-substituted lactones.
Crystallographic Considerations
SHELX software () is widely used for small-molecule crystallography.
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